3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Propriétés
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c21-15-14-13(5-9-24-14)17-18-20(15)11-3-7-19(8-4-11)25(22,23)12-2-1-6-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFUPELPUPBRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues with Piperidine Substituents
Compounds sharing the thieno[3,2-d][1,2,3]triazin-4(3H)-one core but differing in piperidine substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in the target compound, trifluoromethyl in ) improve metabolic stability but may reduce solubility.
- Bulkier aromatic substituents (e.g., bromothiophene in ) could hinder target binding compared to pyridinylsulfonyl, which balances size and polarity.
Thieno-Triazinones with Heterocyclic Modifications
- 9-(2-Furyl)-7-phenylpyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazin-4(1H)-one (Molecular weight: 346.36 g/mol): Incorporates a furyl group and pyrido extension. The furyl moiety may enhance π-π stacking interactions in biological targets, though its activity remains uncharacterized .
- 9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one: Synthesized via nitrosation (60% yield), highlighting the reproducibility of this method for triazinone formation .
Thieno-Pyrimidinones as Functional Analogues
- 3-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Exhibit antimicrobial activity, particularly against Staphylococcus aureus (e.g., compound 5g, MIC = 8 µg/mL) . Substituents like trifluoromethyl (5g) or nitrophenyl (5e) enhance potency but increase hydrophobicity.
Activity Comparison :
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step processes, typically starting with the coupling of pyridin-3-ylsulfonyl-piperidine and thieno-triazine precursors. Key steps include:
- Condensation reactions using Lewis acids (e.g., ZnCl₂) to form the thieno-triazine core .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction efficiency, while green solvents (e.g., ethanol) reduce environmental impact .
- Catalytic systems : Palladium on carbon or transition-metal catalysts enhance cross-coupling reactions .
- Purity optimization : Column chromatography or recrystallization in ethanol/dichloromethane mixtures achieves >95% purity .
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | ZnCl₂, DMSO, 80°C, 12h | 65 | 90 | |
| Sulfonylation | Pyridine-3-sulfonyl chloride, THF | 78 | 92 | |
| Final purification | Ethanol recrystallization | 85 | 97 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Target kinases or proteases due to the triazine core’s electrophilic properties .
- Cellular assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–10 µM concentrations .
- Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to model interactions with the sulfonyl-piperidine group .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazine N-atoms) and hydrophobic regions (thieno ring) .
Q. How do structural modifications to the pyridin-3-ylsulfonyl group alter pharmacokinetic properties?
- Metabolic stability : Replace the sulfonyl group with bioisosteres (e.g., sulfonamide) to reduce CYP450-mediated oxidation .
- Solubility : Introduce polar substituents (e.g., hydroxyl, amine) on the pyridine ring to enhance aqueous solubility .
- Table 2: SAR of Pyridin-3-ylsulfonyl Derivatives
| Modification | LogP | Solubility (mg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| Parent compound | 2.8 | 0.12 | 1.5 |
| Sulfonamide analog | 2.1 | 0.45 | 3.2 |
| Hydroxyl-substituted | 1.9 | 0.78 | 4.8 |
Q. What experimental designs address contradictory data in biological activity studies?
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .
- Orthogonal assays : Confirm cytotoxicity results with both MTT and apoptosis markers (e.g., caspase-3 activation) .
- Structural analogs : Test derivatives to isolate activity contributions from specific moieties (e.g., triazine vs. piperidine) .
Q. How can in vivo models evaluate the compound’s therapeutic potential?
- Rodent pharmacokinetics : Administer 10 mg/kg IV/PO to measure bioavailability and tissue distribution .
- Xenograft models : Use immunodeficient mice with human tumor grafts to assess efficacy and toxicity .
- Metabolite profiling : Identify major metabolites via LC-MS/MS to guide structural optimization .
Methodological Considerations
Q. What purification challenges arise during scale-up, and how are they resolved?
- Byproduct formation : Use preparative HPLC to separate desulfonylated byproducts .
- Solvent recycling : Implement distillation systems for DMSO recovery to reduce costs .
Q. How do researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment .
- Silencing/overexpression : Use CRISPR/Cas9 or siRNA to confirm target dependency .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Proteome-wide profiling : Use affinity-based pulldown coupled with mass spectrometry .
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